3-(4-Bromobenzyl)pyrrolidine hydrochloride
Overview
Description
3-(4-Bromobenzyl)pyrrolidine hydrochloride is a chemical compound with the CAS Number: 1359705-81-9 . It has a molecular weight of 276.6 .
Molecular Structure Analysis
The InChI code for 3-(4-Bromobenzyl)pyrrolidine hydrochloride is1S/C11H14BrN.ClH/c12-11-3-1-9(2-4-11)7-10-5-6-13-8-10;/h1-4,10,13H,5-8H2;1H
. This code provides a specific textual representation of the molecule’s structure.
Scientific Research Applications
Pharmaceutical Synthesis
3-(4-Bromobenzyl)pyrrolidine hydrochloride can be used as an intermediate in the synthesis of pharmaceuticals. Pyrrolidine derivatives are crucial in creating a wide range of medicinal compounds due to their presence in many bioactive molecules .
Antiparasitic Activity
Pyrrolidine derivatives have shown promise in pharmacotherapy, particularly in antiparasitic activity. They have been used to develop treatments against various parasites, contributing significantly to public health .
Anticancer Research
The pyrrolidine scaffold is versatile and has been utilized in drug discovery for anticancer properties. It serves as a foundation for creating novel compounds with potential therapeutic effects against cancer .
Neuropharmacological Applications
Pyrrolidine alkaloids possess neuropharmacological activities, making them valuable in researching neurological disorders and potential treatments .
Organ Protective Properties
Some pyrrolidine alkaloids have shown organ protective properties, which can be beneficial in developing treatments that aim to protect organs from damage due to various diseases .
Antimicrobial and Antibacterial Agents
Pyrrolidine-based compounds have been explored for their antimicrobial and antibacterial properties, which are essential in the fight against infectious diseases .
Safety And Hazards
The safety information available indicates that this compound may pose hazards, including skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system . Precautionary measures include avoiding contact with skin and eyes, and preventing the formation of dust and aerosols .
properties
IUPAC Name |
3-[(4-bromophenyl)methyl]pyrrolidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrN.ClH/c12-11-3-1-9(2-4-11)7-10-5-6-13-8-10;/h1-4,10,13H,5-8H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUEHWKWIOTXRGH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1CC2=CC=C(C=C2)Br.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Bromobenzyl)pyrrolidine hydrochloride | |
CAS RN |
1359705-81-9 | |
Record name | 3-[(4-bromophenyl)methyl]pyrrolidine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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